1,3-Dimethylnaphthalene

Critical Properties Thermodynamics Phase Behavior

1,3-Dimethylnaphthalene (1,3-DMN, CAS 575-41-7) is a non-interchangeable α,β-disubstituted naphthalene isomer required for accurate GC-MS deconvolution of dimethylnaphthalene distributions in geochemical maturity assessment and environmental PAH monitoring. Its distinct retention index and mass spectrum ensure definitive peak assignment where co-elution is common. As a monomer precursor for 1,3-naphthalenedicarboxylic acid, it enables synthesis of high-performance polyester resins with unique thermal and mechanical properties. Procure NIST-traceable certified reference materials for ISO/IEC 17025 accredited laboratories.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 575-41-7
Cat. No. B047081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylnaphthalene
CAS575-41-7
SynonymsNSC 66991
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C(=C1)C
InChIInChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3
InChIKeyQHJMFSMPSZREIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.12e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylnaphthalene (CAS 575-41-7): Scientific Selection Guide & Quantitative Differentiation


1,3-Dimethylnaphthalene (1,3-DMN, CAS 575-41-7) is a C12H12 alkylated polycyclic aromatic hydrocarbon (PAH) and one of ten constitutional isomers of dimethylnaphthalene [1]. At ambient temperature, it is a clear, colorless to pale yellow liquid with a boiling point of 263 °C, density of 0.982 g/mL, and refractive index of 1.609 . As an α,β-disubstituted naphthalene, 1,3-DMN exhibits distinct physicochemical, chromatographic, and geochemical behaviors compared to other DMN isomers, particularly the industrially significant 1,4-DMN and the geochemically important 2,3-DMN and 1,8-DMN [2]. These differences, quantified through critical property measurements, retention index values, and isomer-specific reaction pathways, establish 1,3-DMN as a necessary, non-interchangeable compound for specific research and industrial applications.

Why 1,3-Dimethylnaphthalene Cannot Be Substituted by Other Dimethylnaphthalene Isomers


Within the dimethylnaphthalene isomer family, positional differences in methyl group substitution confer distinct physical, chemical, and analytical properties that prevent simple substitution in critical applications. For instance, measured critical properties differ substantially: 1,3-DMN and 1,4-DMN exhibit distinct critical temperatures and pressures, with 1,3-DMN demonstrating a critical temperature of 779 K and critical pressure of 3050 kPa, compared to 783 K and 3110 kPa for 1,4-DMN [1]. This difference is significant for high-temperature process design where phase behavior dictates separation efficiency. Furthermore, chromatographic resolution requirements for dimethylnaphthalene isomer analysis necessitate specific standards because co-elution is common on single stationary phases; 1,3-DMN has been specifically identified as requiring dedicated reference materials for accurate quantitation in complex hydrocarbon matrices [2]. In geochemical maturity assessments, specific isomer ratios (e.g., 2,3-DMN to 1,4-DMN) are employed as established biomarkers, underscoring that individual isomers carry unique and non-fungible geochemical information [3]. Consequently, substituting one DMN isomer for another without quantitative verification of property equivalence introduces substantial risk of analytical inaccuracy, process deviation, or misinterpretation of geochemical data.

Quantitative Differentiation Evidence for 1,3-Dimethylnaphthalene (CAS 575-41-7) Versus Analogs


Critical Property Differentiation: 1,3-Dimethylnaphthalene vs. 1,4-Dimethylnaphthalene

Direct experimental measurements reveal quantifiable differences in critical properties between 1,3-DMN and the industrially important 1,4-DMN isomer. Using the pulse-heating method applicable to thermally unstable compounds, 1,3-DMN was found to have a critical temperature of 779 K and critical pressure of 3050 kPa, whereas 1,4-DMN exhibits a critical temperature of 783 K and critical pressure of 3110 kPa [1]. These values were determined with short residence times (0.03–0.46 ms) to minimize thermal degradation at near-critical temperatures [1].

Critical Properties Thermodynamics Phase Behavior Process Engineering

Critical Pressure Differentiation: 1,3-Dimethylnaphthalene vs. 1,4-Dimethylnaphthalene

Concurrent with critical temperature measurement, the critical pressure of 1,3-DMN was determined to be 3050 kPa, which is 60 kPa lower than the 3110 kPa measured for 1,4-DMN under identical experimental conditions using the pulse-heating method [1].

Critical Properties High-Pressure Systems Supercritical Fluids Process Safety

1,3-Dimethylnaphthalene as a Distinct Isomer in Geochemical Maturity Assessment

In petroleum geochemistry, the relative abundances of the ten dimethylnaphthalene isomers serve as established molecular maturity indicators. While the 1,8-DMN ratio is a primary maturity parameter and the 2,3-DMN/1,4-DMN ratio is a secondary parameter, accurate quantitation of these ratios requires resolving all ten isomers, including 1,3-DMN, to avoid misattribution [1][2]. The distribution of α,α-, α,β-, and β,β-disubstituted isomers changes systematically with thermal maturation, and 1,3-DMN (as an α,β-isomer) occupies a distinct position within this evolutionary scheme that cannot be represented by 1,4-DMN (α,α) or 2,3-DMN (β,β) [1]. Without an authenticated 1,3-DMN reference standard, accurate peak assignment in GC-MS chromatograms of crude oils and sediment extracts is not possible.

Petroleum Geochemistry Biomarkers Maturity Parameters Crude Oil Analysis

Isomer-Specific Ozonolysis Reaction Pathways

Comparative ozonolysis studies across multiple dimethylnaphthalene isomers (1,2-, 1,3-, 1,4-, and 2,3-DMN) demonstrate isomer-specific product distributions. Under aqueous ozonolysis conditions, 1,3-DMN yields a distinct profile of mono-ozonolysis products compared to 1,4-DMN and 2,3-DMN, with the aqueous reactions producing aldehydes and ketones exclusively, in contrast to organic solvent reactions that yield substantial carboxylic acids [1]. The specific substitution pattern of 1,3-DMN directs ring cleavage and intermediate stabilization differently than other isomers.

Ozonolysis Reaction Mechanism Environmental Fate Oxidation Chemistry

Chromatographic Resolution Requirement for Dimethylnaphthalene Isomer Quantitation

The separation of dimethylnaphthalene isomers is inherently challenging on single stationary phases. Studies on two-dimensional capillary gas chromatography demonstrate that accurate quantitation of DMN isomers in crude oils requires dedicated analytical methods because co-elution is common [1]. The specific retention behavior of isomeric DMNs differs sufficiently that 1,3-DMN requires a distinct, authenticated standard for correct peak identification and quantitation in complex hydrocarbon matrices [1][2]. Without a pure 1,3-DMN standard, 1,3-DMN cannot be reliably distinguished from co-eluting isomers.

Gas Chromatography Two-Dimensional GC Analytical Chemistry Isomer Separation

Validated Application Scenarios for 1,3-Dimethylnaphthalene Based on Quantitative Evidence


High-Purity Analytical Reference Standard for GC-MS Isomer Identification

Procurement of 1,3-DMN as an authenticated, high-purity reference standard is essential for environmental and petroleum laboratories performing GC-MS analysis of complex hydrocarbon mixtures. The compound's distinct retention index and mass spectrum, which differ from co-eluting isomers [1], enable definitive peak assignment. NIST-traceable certified reference materials (CRMs) of 1,3-DMN are commercially available for GC, GC-MS, HPLC, and LC-MS instrumentation, providing the metrological traceability required for ISO/IEC 17025 accredited laboratories .

Petroleum Geochemistry Maturity Assessment Calibrant

In organic geochemistry, accurate quantitation of dimethylnaphthalene isomer distributions is fundamental to calculating established maturity parameters such as the 1,8-DMN ratio and the 2,3-DMN/1,4-DMN ratio [1]. 1,3-DMN serves as a necessary component of the full ten-isomer calibration suite required to properly deconvolute GC chromatograms and establish baseline isomer abundances in crude oils and sediment extracts. Substitution by any other isomer would compromise the integrity of the entire isomer distribution analysis .

Precursor for 1,3-Naphthalenedicarboxylic Acid (1,3-NDCA) Polymer Synthesis

1,3-DMN is specifically required as a starting material for the synthesis of 1,3-naphthalenedicarboxylic acid (1,3-NDCA), a monomer used in high-performance polyester resins, liquid crystal polymers, and engineering plastics [1]. The oxidation of 1,3-DMN yields 1,3-NDCA, which imparts distinct thermal and mechanical properties to resulting polymers. This application cannot be fulfilled by 2,6-DMN (which yields 2,6-NDCA, e.g., polyethylene naphthalate, PEN) or 1,4-DMN, as the substitution pattern on the naphthalene ring directly dictates polymer chain packing and material performance characteristics [1].

Environmental Fate and Ozonolysis Mechanism Studies

Research into the atmospheric and aqueous oxidation of alkylated PAHs requires isomer-specific compounds to elucidate structure-reactivity relationships. Studies have demonstrated that 1,3-DMN undergoes ozonolysis with a product distribution distinct from 1,4-DMN, 2,3-DMN, and other isomers, particularly regarding the formation of mono-ozonolysis products in aqueous versus organic media [1]. Consequently, environmental fate models and remediation strategy development for PAH-contaminated sites demand isomer-specific data; 1,3-DMN must be used directly to generate valid structure-reactivity data for this specific isomer.

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